(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

Catalog No.
S3520108
CAS No.
1349717-89-0
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

CAS Number

1349717-89-0

Product Name

(3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol

IUPAC Name

[3-(2-methyl-1H-imidazol-5-yl)phenyl]methanol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-8-12-6-11(13-8)10-4-2-3-9(5-10)7-14/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

BXDOTHWYXOUFHE-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)C2=CC=CC(=C2)CO

Canonical SMILES

CC1=NC=C(N1)C2=CC=CC(=C2)CO

Description

The exact mass of the compound (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is 188.094963011 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol is a phenolic derivative featuring a 2-methyl-1H-imidazole moiety. Its molecular formula is C11H12N2OC_{11}H_{12}N_2O with a molecular weight of approximately 188.23 g/mol. This compound is characterized by the presence of both an imidazole ring and a phenolic hydroxyl group, which may confer unique chemical and biological properties.

The chemical behavior of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol can be influenced by its functional groups. It can undergo various reactions typical for phenols and imidazoles, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Compounds containing imidazole rings have been widely studied for their biological activities. (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol may exhibit:

  • Antitumor Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation, particularly in breast and lung cancer models .
  • Antimicrobial Properties: The imidazole structure is known for its antimicrobial effects, which could extend to this compound.
  • Enzyme Inhibition: Imidazole derivatives often act as inhibitors of various enzymes, including carbonic anhydrases, which are targets for antiglaucoma treatments.

The synthesis of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods:

  • Reactions with Aldehydes or Ketones: Similar to other imidazole derivatives, it can be synthesized by treating appropriate aldehydes or ketones with 2-methyl-1H-imidazole under basic conditions .
  • Microwave-Assisted Synthesis: Eco-friendly approaches using microwave irradiation have been reported, which enhance reaction rates and yields while minimizing solvent use .
  • Grignard Reactions: The compound may also be synthesized using Grignard reagents to introduce the hydroxymethyl group at the phenyl position.

The applications of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol are diverse:

  • Pharmaceuticals: Its potential antitumor and antimicrobial properties make it a candidate for drug development.
  • Chemical Intermediates: It can serve as a building block in the synthesis of more complex organic molecules.
  • Research Tools: Due to its unique structure, it may be used in biochemical assays or as a probe in biological studies.

Studies on the interactions of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol with biological targets are essential for understanding its pharmacological potential. Molecular docking studies can predict binding affinities with various enzymes and receptors, providing insights into its mechanism of action .

Several compounds share structural similarities with (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
(4-(2-Methyl-1H-imidazol-5-yl)phenyl)methanolPhenolic Imidazole DerivativeDifferent positional substitution on the phenyl ring
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanolPhenolic Imidazole DerivativeContains a methyl group on the imidazole nitrogen
(1-Methyl-1H-imidazol-2-yl)methanol derivativesImidazole Methanol DerivativeFocused on the imidazole ring without phenolic influence

The uniqueness of (3-(2-Methyl-1H-imidazol-5-yl)phenyl)methanol lies in its specific arrangement of functional groups that may enhance its biological activity compared to other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-26

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